molecular formula C9H6BrNO5 B8748153 3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid

3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B8748153
M. Wt: 288.05 g/mol
InChI Key: GMHILUUZMBKBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C9H6BrNO5 and its molecular weight is 288.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6BrNO5

Molecular Weight

288.05 g/mol

IUPAC Name

3-(4-bromo-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14)

InChI Key

GMHILUUZMBKBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl oxalate (29.2 g, 0.2 mol) and 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol, Lancaster) were poured into a cooled sodium ethoxide solution, prepared from sodium (4.6 g, 0.2 mol) and absolute ethanol (90 mL). The mixture was stirred overnight at room temperature and then refluxed for 10 minutes at the end of the reaction. Water (30 mL) was added and the reaction refluxed for 2.5 h. The reaction mixture was cooled and concentrated to remove excess ethanol. The precipitate was collected by filtration, washed with ether and dried. The crude sodium salt was dissolved in water and acidified with conc. HCl. The solid precipitated and was collected by filtration. The crude product was recrystallized from hexane and ethyl acetate to give 12.5 g (43%) as a feathery putty-colored solid; 1H-NMR (CDCl3): δ8.40 (d, 1H, J=1.9 Hz). 7,84 (dd, 1H, J=8.0, 2.0 Hz), 7.30 (d, 1H, J=2 Hz) 4.65 (s, 2H).
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.